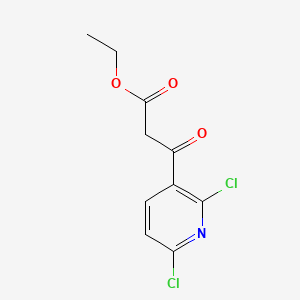

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Descripción general

Descripción

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate typically involves the reaction of 2,6-dichloropyridine with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon atom in the 2,6-dichloropyridine. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Synthesis Methodology

The synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate involves several steps:

- Formation of Imidazolide Intermediate : The reaction begins with 2,6-dichloronicotinic acid and 1,1-carbonyldiimidazole under controlled conditions.

- Reaction with Ethyl Malonate : The imidazolide intermediate is reacted with ethyl malonate in the presence of magnesium chloride and triethylamine.

- Microwave Irradiation : Utilizing microwave radiation optimizes the reaction conditions, drastically reducing synthesis time from hours to mere minutes while achieving high yields .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various diseases related to cell proliferation and apoptosis.

- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell growth by modulating apoptotic pathways .

- Biochemical Pathway Modulation : The compound has been shown to interact with nuclear receptors such as the constitutive androstane receptor (CAR), which plays a critical role in drug metabolism and detoxification processes .

Agricultural Applications

The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to affect biological systems makes it a candidate for developing agrochemicals that can enhance crop yield while minimizing environmental impact.

Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound derivatives in inducing apoptosis in specific cancer cell lines. The research demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Agricultural Efficacy

Research conducted on the application of this compound in agricultural settings showed promising results in controlling pest populations while being less harmful to non-target organisms. Field trials indicated significant reductions in pest-related crop damage without adverse effects on beneficial insect populations .

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-hydroxypropanoate

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-aminopropanoate

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-thiopropanoate

Uniqueness

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction with biological targets is required.

Actividad Biológica

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichloronicotinic acid with ethyl malonate. Recent advancements in microwave-assisted synthesis have significantly reduced reaction times while improving yields. For instance, a study reported a yield of 93% using microwave radiation, where the imidazolide intermediate was formed in just 5 minutes under optimized conditions .

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity, which can lead to various biological effects. The presence of the dichloro substituents on the pyridine ring enhances its reactivity and potential interactions with biological systems .

Cytotoxicity and Anticancer Activity

Studies on similar pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have been noted for their ability to inhibit tyrosine kinases and topoisomerases, both of which are critical in cancer progression .

Case Studies

- Study on Derivatives : A study synthesized several derivatives of pyridine compounds and tested them against various cancer cell lines. The results indicated that certain substitutions on the pyridine ring could enhance cytotoxicity, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : Another research effort focused on the enzyme inhibition capabilities of pyridine derivatives. This compound's structural similarities to known enzyme inhibitors suggest it could be a candidate for further investigation in this area.

Data Table: Biological Activities of Similar Compounds

Propiedades

IUPAC Name |

ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)5-7(14)6-3-4-8(11)13-10(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBZLXLYMRZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657631 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174727-36-7 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.